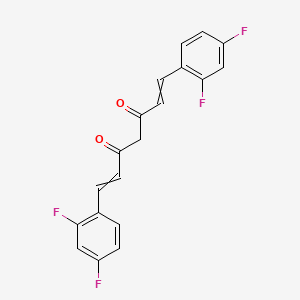![molecular formula C16H14N4O3 B12540787 4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 143322-81-0](/img/structure/B12540787.png)
4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with methoxy and hydrazinylidene groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-1-naphthaldehyde with 5-methoxypyrimidine-4-carbohydrazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazinylidene group can be reduced to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde: Another methoxy-substituted compound with potential bioactivity.
Omeprazole: A methoxy-substituted benzimidazole used as a proton pump inhibitor.
Uniqueness
4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both naphthalene and pyrimidine moieties
Eigenschaften
CAS-Nummer |
143322-81-0 |
|---|---|
Molekularformel |
C16H14N4O3 |
Molekulargewicht |
310.31 g/mol |
IUPAC-Name |
4-methoxy-2-[(5-methoxypyrimidin-4-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H14N4O3/c1-22-13-7-12(15(21)11-6-4-3-5-10(11)13)19-20-16-14(23-2)8-17-9-18-16/h3-9,21H,1-2H3 |
InChI-Schlüssel |
XDTORMXEYWOHER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=CC=CC=C21)O)N=NC3=NC=NC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
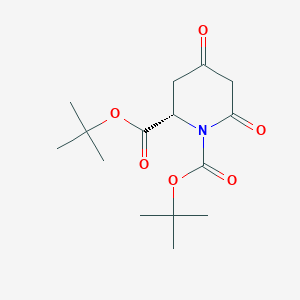
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
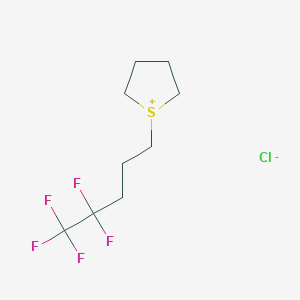
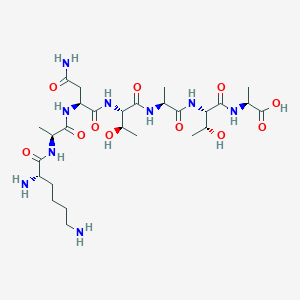
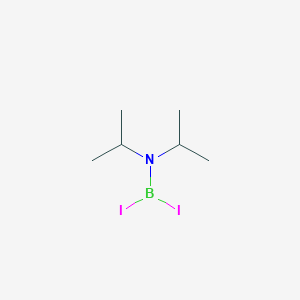
![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
